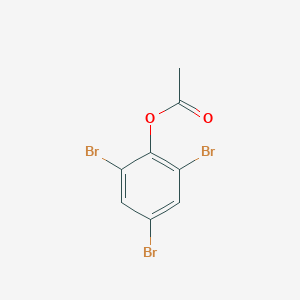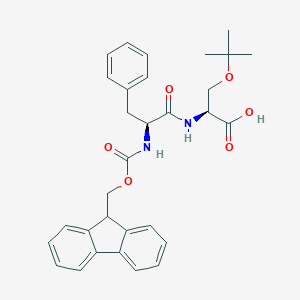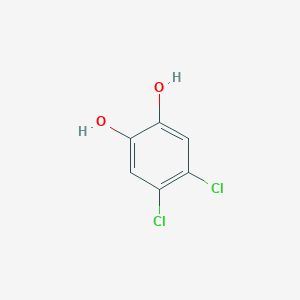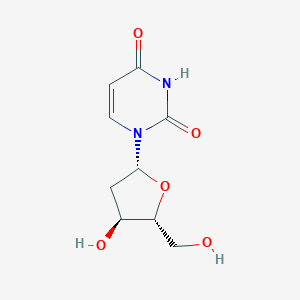
Acetato de 2,4,6-tribromofenilo
Descripción general
Descripción
2,4,6-Tribromophenyl acetate is an organic compound with the molecular formula C8H5Br3O2 and a molecular weight of 372.84 g/mol . It is a derivative of phenol, where three bromine atoms are substituted at the 2, 4, and 6 positions of the phenyl ring, and an acetate group is attached to the phenol hydroxyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Aplicaciones Científicas De Investigación
2,4,6-Tribromophenyl acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Flame Retardants: The compound is a precursor in the production of brominated flame retardants, which are used to enhance the fire resistance of plastics and textiles.
Biological Studies: It is used in studies related to enzyme inhibition and as a model compound for understanding the behavior of brominated phenols in biological systems.
Environmental Research: The compound is studied for its environmental impact, particularly its persistence and degradation in various ecosystems.
Mecanismo De Acción
Target of Action
2,4,6-Tribromophenyl acetate is a brominated derivative of phenol . It is known that brominated phenols, such as 2,4,6-tribromophenyl acetate, are commonly used as fungicides and intermediates in the preparation of flame retardants .
Mode of Action
They can disrupt cellular processes by interfering with protein function, altering membrane properties, and affecting signal transduction pathways .
Biochemical Pathways
A study on a similar compound, 2,4,6-tribromophenol, showed that a bacterium, cupriavidus sp, could degrade it via a novel pathway involving consecutive oxidative and hydrolytic debromination reactions . The enzyme HnpAB, a two-component FAD-dependent monooxygenase, was found to transform 2,4,6-tribromophenol via these reactions .
Pharmacokinetics
The compound’s molecular weight is 372836 , which may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Brominated phenols are known to have various effects on biological systems, including cytotoxicity, genotoxicity, and endocrine disruption .
Action Environment
The action of 2,4,6-Tribromophenyl acetate can be influenced by various environmental factors. For instance, a study on the debromination of a similar compound, allyl 2,4,6-tribromophenyl ether, found that the efficiency of the process was affected by the type of co-milling reagent used, the concentration of the reagent, and the rotation speed .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4,6-Tribromophenyl acetate can be synthesized through the esterification of 2,4,6-tribromophenol with acetic anhydride. The reaction typically involves mixing 2,4,6-tribromophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the synthesis of 2,4,6-tribromophenyl acetate follows a similar route but on a larger scale. The process involves the controlled addition of acetic anhydride to 2,4,6-tribromophenol in a reactor, followed by heating and stirring to promote the reaction. The product is then purified through recrystallization or distillation to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Tribromophenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenyl ring can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different phenolic derivatives.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to regenerate 2,4,6-tribromophenol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or other strong bases, typically under reflux conditions.
Major Products:
Substitution Reactions: Depending on the nucleophile used, various substituted phenols can be obtained.
Hydrolysis: The primary product is 2,4,6-tribromophenol.
Comparación Con Compuestos Similares
2,4,6-Tribromophenol: This compound is similar in structure but lacks the acetate group.
2,4,6-Tribromoanisole: This compound has a methoxy group instead of an acetate group and is known for its musty odor, often associated with contaminated products.
Uniqueness: 2,4,6-Tribromophenyl acetate is unique due to its combination of bromine atoms and an acetate group, which imparts specific reactivity and applications in organic synthesis and industrial processes. Its ability to undergo hydrolysis and substitution reactions makes it a versatile intermediate in chemical synthesis .
Propiedades
IUPAC Name |
(2,4,6-tribromophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br3O2/c1-4(12)13-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLENHFBXWIEZCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90908127 | |
| Record name | 2,4,6-Tribromophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-95-4, 102932-09-2 | |
| Record name | 2,4,6-Tribromophenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tribromophenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,4,6-Tribromophenyl) acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102932092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 607-95-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Tribromophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tribromophenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIBROMOPHENYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2USP9ULP6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)









